molecular formula C16H22N2O2 B11846803 tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate

tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate

Cat. No.: B11846803
M. Wt: 274.36 g/mol
InChI Key: ASFMTXUFPSDTNE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an aminopropyl side chain, and an indole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Aminopropyl Side Chain: The aminopropyl side chain can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and amines.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

Chemistry: tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways.

Medicine: The compound is investigated for its potential use in drug discovery and development. Its indole core structure is a common motif in many bioactive molecules, making it a valuable scaffold for designing new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate
  • tert-Butyl 4-(1-aminopropyl)piperidine-1-carboxylate

Comparison: While these compounds share the tert-butyl and aminopropyl groups, their core structures differ. The indole core in tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate provides unique electronic and steric properties, making it distinct from the piperidine-based compounds. This uniqueness contributes to its specific biological activities and applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl 2-(1-aminopropyl)indole-1-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-5-12(17)14-10-11-8-6-7-9-13(11)18(14)15(19)20-16(2,3)4/h6-10,12H,5,17H2,1-4H3

InChI Key

ASFMTXUFPSDTNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N

Origin of Product

United States

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